Pyriminobac-methyl
Pyriminobac-methyl
Pyriminobac-methyl, also known as kih 6127 or kuh 920, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Pyriminobac-methyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pyriminobac-methyl is primarily located in the membrane (predicted from logP).
Pyriminobac-methyl is an aromatic ether.
Pyriminobac-methyl is an aromatic ether.
Brand Name:
Vulcanchem
CAS No.:
147411-69-6
VCID:
VC21104576
InChI:
InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+
SMILES:
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Molecular Formula:
C17H19N3O6
Molecular Weight:
361.3 g/mol
Pyriminobac-methyl
CAS No.: 147411-69-6
Cat. No.: VC21104576
Molecular Formula: C17H19N3O6
Molecular Weight: 361.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pyriminobac-methyl, also known as kih 6127 or kuh 920, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Pyriminobac-methyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pyriminobac-methyl is primarily located in the membrane (predicted from logP). Pyriminobac-methyl is an aromatic ether. |
|---|---|
| CAS No. | 147411-69-6 |
| Molecular Formula | C17H19N3O6 |
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate |
| Standard InChI | InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+ |
| Standard InChI Key | USSIUIGPBLPCDF-KEBDBYFISA-N |
| Isomeric SMILES | C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC |
| SMILES | CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC |
| Canonical SMILES | CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC |
| Melting Point | 105-106°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator